1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
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Overview
Description
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one is an organic compound that features a thiazole ring, a bromophenyl group, and an ethanone moiety
Preparation Methods
The synthesis of 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one typically involves the reaction of 4-bromoacetophenone with thioamides under specific conditions. One common method includes the use of acetic anhydride and aluminum trichloride as catalysts . The reaction proceeds through the formation of an intermediate chalcone, which then undergoes cyclization to form the thiazole ring .
Chemical Reactions Analysis
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various biologically active molecules, including antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The bromophenyl group may enhance the compound’s binding affinity to certain proteins, contributing to its biological activity .
Comparison with Similar Compounds
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one can be compared with other thiazole derivatives such as:
4-Bromoacetophenone: Similar in structure but lacks the thiazole ring, making it less versatile in biological applications.
2-Bromo-1-(4-methylphenyl)-1-propanone: Contains a similar bromophenyl group but differs in the position and type of functional groups, leading to different reactivity and applications.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but have different substituents, resulting in varied biological activities.
Properties
IUPAC Name |
1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSMPMKVBKTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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